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Compound of Interest

Compound Name: 4-Propoxycinnamic acid

Cat. No.: B1631038

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
Propoxycinnamic acid. Due to the limited availability of published experimental spectra for
this specific compound, this document presents predicted data based on the analysis of
structurally similar compounds and established spectroscopic principles. This guide is intended
to serve as a valuable resource for researchers in the fields of analytical chemistry, organic
synthesis, and drug discovery.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for 4-
Propoxycinnamic acid. These predictions are derived from known data for analogous
compounds such as 4-methoxycinnamic acid and other substituted cinnamic acids.

Table 1: Predicted *H NMR Spectroscopic Data for 4-Propoxycinnamic Acid

Solvent: CDCIs, Reference: TMS (6 = 0.00 ppm)
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Chemical Shift (8)

Multiplicity Integration Assignment

(ppm)
~1.05 Triplet 3H -O-CHz2-CH2-CHs
~1.85 Sextet 2H -O-CH2-CHz2-CHs
~3.95 Triplet 2H -O-CHz2-CH2-CHs
~6.30 Doublet 1H Ar-CH=CH-COOH

Aromatic H (ortho to -
~6.90 Doublet 2H

OPr)

Aromatic H (meta to -
~7.50 Doublet 2H

OPr)
~7.75 Doublet 1H Ar-CH=CH-COOH
~12.0 (broad) Singlet 1H -COOH

Table 2: Predicted 3C NMR Spectroscopic Data for 4-Propoxycinnamic Acid

Solvent: CDCl3
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Chemical Shift (8) (ppm)

Assignment

~10.5 -O-CH2-CH2-CHs

~22.5 -O-CH2-CH2-CHs

~70.0 -O-CH2-CH2-CHs

~115.0 Aromatic C (ortho to -OPr)

~116.0 Ar-CH=CH-COOH

~127.0 Aromatic C (ipso, attached to vinyl)
~130.0 Aromatic C (meta to -OPr)

~146.0 Ar-CH=CH-COOH

~162.0 Aromatic C (ipso, attached to -OPr)
~172.0 -COOH

Table 3: Predicted IR Spectroscopic Data for 4-Propoxycinnamic Acid

Wavenumber (cm~?) Intensity Assignment
2500-3300 Broad O-H stretch (Carboxylic Acid)
2960-2850 Medium-Strong C-H stretch (Aliphatic)

C=0 stretch (Carboxylic Acid,
~1685 Strong )

conjugated)

C=C stretch (Alkene,
~1625 Strong )

conjugated)
~1600, ~1510 Medium C=C stretch (Aromatic)
~1250 Strong C-O stretch (Aryl ether)

=C-H bend (trans-Alkene, out-
~980 Strong

of-plane)

Table 4: Predicted Mass Spectrometry Data for 4-Propoxycinnamic Acid
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lonization Mode: Electron lonization (EI)

m/z Predicted Fragment lon

206 [M]* (Molecular lon)

163 [M - CsH7]* (Loss of propyl group)
147 [M - COOH - HJ*

135 [M - CsH-O]*

119 [M - COOH - C2Ha]*

91 [C7H7]* (Tropylium ion)

43 [CsH7]* (Propyl cation)

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 4-Propoxycinnamic acid is dissolved in
about 0.7 mL of a deuterated solvent (e.g., CDCIsz, DMSO-ds) in an NMR tube. A small
amount of a reference standard, such as tetramethylsilane (TMS), is added if not already
present in the solvent.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

» 1H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse
sequence is used to acquire the free induction decay (FID). The acquisition parameters
typically include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-
decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural
abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation
delay may be necessary.
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Data Processing: The acquired FID is processed using Fourier transformation to obtain the
NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are
referenced to the TMS signal at 0.00 ppm.

. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 4-
Propoxycinnamic acid is placed directly onto the ATR crystal. A pressure clamp is applied
to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is ground with about
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet
using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment (or the clean
ATR crystal) is recorded. The sample is then placed in the beam path, and the sample
spectrum is recorded. The final spectrum is presented in terms of transmittance or
absorbance versus wavenumber (cm~1). Typically, the spectrum is scanned over the range of
4000 to 400 cm™1,

. Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid
chromatograph (LC-MS) for dissolved samples.

lonization: For a volatile compound like 4-Propoxycinnamic acid (or its derivatized form),
Electron lonization (EIl) is a common technique. The sample molecules are bombarded with
a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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o Detection: The separated ions are detected, and their abundance is recorded as a function of
their m/z, generating a mass spectrum.

Mandatory Visualization
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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical
compound.
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Major Fragments
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Caption: Predicted mass spectral fragmentation pathway for 4-Propoxycinnamic acid.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 4-Propoxycinnamic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1631038#spectroscopic-data-of-4-propoxycinnamic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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